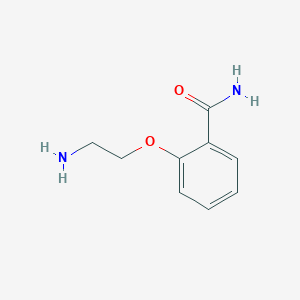

2-(2-Aminoethoxy)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOCYUANOWIHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612589 | |

| Record name | 2-(2-Aminoethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58932-30-2 | |

| Record name | 2-(2-Aminoethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-(2-Aminoethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminoethoxy)benzamide, a derivative of benzamide, is a chemical compound primarily utilized as a synthetic intermediate in the development of more complex molecules for various research applications. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, physicochemical characteristics, and a proposed synthetic route. Due to its role as a building block, extensive research on the biological activity of the isolated compound is not widely documented. This guide, therefore, focuses on the core chemical and physical data critical for its application in chemical synthesis and drug design.

Chemical and Physical Properties

The fundamental properties of this compound (CAS No. 58932-30-2) are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [4] |

| Physical Form | Solid | [5][6] |

| Boiling Point | 366.8°C at 760 mmHg | [4] |

| Flash Point | 202.2°C | [4] |

| Refractive Index | 1.57 | [4] |

| Purity (typical) | ~97% | [3][6][7] |

| Storage Conditions | 2-8°C, store in a dark, dry, and sealed environment | [6] |

| InChI Key | HDOCYUANOWIHAQ-UHFFFAOYSA-N | [5][6] |

| SMILES | O=C(N)C1=CC=CC=C1OCCN | [6] |

Synthesis Protocol

Proposed Synthesis Method:

-

Protection of 2-Aminoethanol: The amino group of 2-aminoethanol is first protected to prevent side reactions during the etherification step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The reaction involves treating 2-aminoethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. The resulting product is N-Boc-2-aminoethanol.

-

Williamson Ether Synthesis: The protected N-Boc-2-aminoethanol is then converted to a better leaving group, for instance by tosylation or by using a halo-derivative like 2-(Boc-amino)ethyl bromide. This is followed by a Williamson ether synthesis with 2-hydroxybenzamide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group of 2-hydroxybenzamide, which then acts as a nucleophile, attacking the electrophilic carbon of the protected aminoethyl derivative and displacing the leaving group to form the ether linkage.

-

Deprotection: The final step is the removal of the Boc protecting group from the nitrogen atom. This is typically achieved by treating the Boc-protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, or with hydrochloric acid in an appropriate solvent. This step yields the final product, this compound.

Logical Flow of the Proposed Synthesis:

Caption: Proposed divergent synthesis workflow for this compound.

Spectral Data

-

¹H NMR of Benzamide: In DMSO-d₆, characteristic peaks are observed for the aromatic protons and the amide protons. The aromatic protons typically appear in the range of 7.4-8.1 ppm, and the amide protons (NH₂) appear as two broad singlets.

-

¹³C NMR of Benzamide: The spectrum shows characteristic peaks for the carbonyl carbon (around 168 ppm) and the aromatic carbons (in the range of 127-134 ppm).

-

IR Spectrum of Benzamide: Key vibrational bands include N-H stretching of the primary amide (around 3400 and 3200 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

It is important to note that the addition of the 2-aminoethoxy group will introduce additional signals and may cause shifts in the signals of the benzamide core in the spectra of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research detailing the specific biological activities or associated signaling pathways of this compound as an isolated compound. Its primary role appears to be that of an intermediate in the synthesis of more complex and biologically active molecules. The benzamide functional group is a common scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Workflow for Synthesis and Purification:

Caption: General experimental workflow for the synthesis and purification.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. While specific biological activity data for this compound is scarce, its utility in the synthesis of more complex molecules makes a thorough understanding of its fundamental characteristics essential for researchers in medicinal chemistry and drug development. This guide provides a consolidated resource of its known properties and a scientifically sound, proposed synthetic pathway to facilitate its use in further research endeavors.

References

- 1. This compound | 58932-30-2 | Benchchem [benchchem.com]

- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 3. 2-[2-(Benzylamino)ethoxy]benzamide | C16H18N2O2 | CID 154279685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. molbase.com [molbase.com]

- 5. bmse000668 Benzamide at BMRB [bmrb.io]

- 6. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]

- 7. 2abiotech.net [2abiotech.net]

An In-depth Technical Guide to the Synthesis of 2-(2-Aminoethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the viable synthetic pathways for the preparation of 2-(2-Aminoethoxy)benzamide, a key chemical intermediate. The synthesis is primarily approached through a two-step process involving the O-alkylation of a salicylamide precursor followed by the removal of a protecting group. This document provides a comprehensive overview of the methodologies, experimental protocols, and quantitative data to support research and development in this area.

Overview of Synthetic Strategy

The principal synthetic route to this compound involves a two-stage process:

-

O-Alkylation: The phenolic hydroxyl group of salicylamide (2-hydroxybenzamide) is alkylated using a 2-aminoethyl halide. To prevent side reactions with the amine functionality, a protecting group is employed. A common and effective choice is the benzyl group.

-

Deprotection: The protecting group is subsequently removed from the intermediate to yield the final product.

This strategy allows for the selective formation of the desired ether linkage without interference from the reactive amino group.

Detailed Synthesis Pathways

Pathway 1: Benzyl-Protected Route

This pathway is the most direct and well-supported approach for the synthesis of this compound. It involves the initial preparation of a benzyl-protected intermediate, followed by debenzylation.

Step 1: Synthesis of 2-[2-(Benzylamino)ethoxy]benzamide (Intermediate)

The first step is the O-alkylation of salicylamide with an N-benzylated 2-haloethylamine, such as N-benzyl-2-chloroethylamine. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the alkyl halide.

-

Reaction: Salicylamide + N-Benzyl-2-chloroethylamine → 2-[2-(Benzylamino)ethoxy]benzamide

-

Reagents and Conditions: A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically run at an elevated temperature to ensure a reasonable reaction rate.

Step 2: Synthesis of this compound (Final Product)

The benzyl protecting group is removed from the intermediate, 2-[2-(Benzylamino)ethoxy]benzamide, to yield the target molecule. A standard and effective method for this transformation is catalytic hydrogenation.

-

Reaction: 2-[2-(Benzylamino)ethoxy]benzamide + H₂ → this compound + Toluene

-

Reagents and Conditions: The reaction is carried out in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The solvent is typically an alcohol, such as ethanol or methanol. The reaction progress can be monitored by thin-layer chromatography (TLC). The benzyl group is cleaved, leaving the desired primary amine. The debenzylation of N-benzyl amines can be achieved through various methods, including reductive cleavage by hydrogenolysis or single-electron transfer, acid-based cleavage, or oxidative cleavage[1].

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound via the benzyl-protected route. Please note that specific yields can vary based on the scale of the reaction and purification techniques.

Table 1: Synthesis of 2-[2-(Benzylamino)ethoxy]benzamide

| Parameter | Value/Condition |

| Starting Material | Salicylamide |

| Reagent | N-Benzyl-2-chloroethylamine |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) or Acetonitrile |

| Temperature | 60-80 °C |

| Reaction Time | 4-8 hours |

| Typical Yield | 70-85% |

Table 2: Synthesis of this compound

| Parameter | Value/Condition |

| Starting Material | 2-[2-(Benzylamino)ethoxy]benzamide |

| Reagent | Hydrogen (H₂) |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Methanol |

| Pressure | 1-3 atm (balloon or Parr shaker) |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

Experimental Protocols

Protocol 1: Synthesis of 2-[2-(Benzylamino)ethoxy]benzamide

-

To a stirred solution of salicylamide (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of N-benzyl-2-chloroethylamine hydrochloride (1.1 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 70 °C and stir for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-[2-(benzylamino)ethoxy]benzamide.

Protocol 2: Synthesis of this compound

-

Dissolve 2-[2-(benzylamino)ethoxy]benzamide (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (10 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 18 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, the product can be further purified by recrystallization.

Mandatory Visualizations

The following diagrams illustrate the key synthesis pathways and workflows.

Caption: Benzyl-protected synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of the intermediate.

Caption: Experimental workflow for the debenzylation step.

References

An In-depth Technical Guide to 2-(2-Aminoethoxy)benzamide (CAS: 58932-30-2): A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminoethoxy)benzamide, identified by CAS number 58932-30-2, is a versatile chemical intermediate featuring a benzamide core linked to an aminoethoxy moiety. While this specific compound is not extensively documented in peer-reviewed literature for its biological activity, its structural components are present in a variety of pharmacologically active molecules. This guide provides a comprehensive overview of the potential applications of this compound as a scaffold in drug discovery, drawing insights from the activities of related benzamide derivatives. We will explore its potential in the development of agents targeting neurological disorders and cancer, provide hypothetical experimental protocols for its investigation, and present quantitative data from analogous compounds to guide future research.

Core Physicochemical Properties

While detailed experimental data for this compound is sparse, its basic properties can be predicted or are available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 58932-30-2 | Chemical Suppliers |

| Molecular Formula | C₉H₁₂N₂O₂ | Chemical Suppliers |

| Molecular Weight | 180.21 g/mol | Chemical Suppliers |

| Canonical SMILES | C1=CC=C(C(=C1)OCCNC)C(=O)N | PubChem |

| Predicted LogP | 0.8-1.2 | Computational Models |

| Predicted Solubility | Moderate in aqueous solutions | Computational Models |

Potential Therapeutic Applications based on Analogous Structures

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. The presence of the flexible aminoethoxy side chain in this compound provides a key vector for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Neurological Disorders: Cholinesterase Inhibition

Derivatives of 2-(benzamido)benzohydrazide have been investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[1] Dysfunction in cholinergic signaling is a hallmark of Alzheimer's disease and other neurodegenerative conditions. The core benzamide structure of this compound makes it an attractive starting point for the synthesis of novel cholinesterase inhibitors.

Hypothetical Screening Cascade for Novel Cholinesterase Inhibitors Derived from this compound:

Caption: Hypothetical screening workflow for cholinesterase inhibitors.

Oncology: Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers.[2] A series of 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway by targeting the Smoothened (Smo) receptor.[2] The structural similarity of this compound to this class of inhibitors suggests its potential as a scaffold for novel anticancer agents.

Simplified Hedgehog Signaling Pathway and Point of Inhibition:

Caption: Inhibition of the Hedgehog pathway by targeting SMO.

CNS Disorders: Sigma-1 Receptor Modulation

The sigma-1 receptor (S1R) is a ligand-operated molecular chaperone involved in neuroprotection and neuroinflammation, making it a promising target for CNS disorders.[3] Novel benzamide derivatives have been developed as S1R agonists with high affinity and selectivity.[3] The this compound scaffold could be functionalized to explore this therapeutic avenue.

Quantitative Data for Analogous Compounds

The following table summarizes the reported biological activities of various benzamide derivatives, providing a benchmark for potential derivatives of this compound.

| Compound Class | Target | Key Compound Example | IC₅₀ / Kᵢ | Reference |

| 2-Methoxybenzamide Derivatives | Hedgehog Pathway (Gli-luciferase assay) | Compound 21 | 0.03 µM | [2] |

| Benzamide-based S1R Ligands | Sigma-1 Receptor | Compound 2 | Kᵢ = 1.7 nM | [3] |

| 2-(Benzamido)benzohydrazide Derivatives | Acetylcholinesterase (AChE) | Not Specified | Potent Inhibition | [1] |

| 2-Aminobenzamide Derivatives | Aspergillus fumigatus | Compound 5 | Excellent Activity | [4] |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and initial biological evaluation of a derivative of this compound.

Synthesis of a Hypothetical Derivative: N-benzyl-2-(2-aminoethoxy)benzamide

This protocol describes a potential two-step synthesis starting from this compound.

Step 1: Boc Protection of the Primary Amine

-

Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a base like triethylamine (1.2 eq.).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Amide Coupling with Benzylamine

-

To a solution of the Boc-protected intermediate (1 eq.) in DCM, add benzylamine (1.1 eq.).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an activator like 4-Dimethylaminopyridine (DMAP) (0.1 eq.).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Boc Deprotection

-

Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure.

-

Neutralize with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent.

-

Dry, filter, and concentrate to obtain the final compound.

General Synthetic Workflow:

Caption: Synthetic workflow for a hypothetical derivative.

In Vitro Assay Protocol: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This protocol is adapted from methodologies used to screen for Hh pathway inhibitors.[2]

-

Cell Culture: Culture Shh-light II cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, in DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418.

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

-

The next day, replace the medium with low-serum medium (0.5% FBS).

-

Add the test compounds (derived from this compound) at various concentrations. Use a known Hh inhibitor like vismodegib as a positive control and DMSO as a vehicle control.

-

Induce Hh pathway activation by adding recombinant Shh ligand to the appropriate wells.

-

Incubate the plate for 48 hours at 37°C in a CO₂ incubator.

-

-

Luciferase Measurement:

-

After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, starting point for the development of novel therapeutics. Its benzamide core is a well-established pharmacophore, and the aminoethoxy side chain provides a versatile handle for chemical modification. Based on the activities of structurally related compounds, future research into derivatives of this compound could yield potent and selective modulators of key biological targets implicated in neurological disorders and cancer. The experimental frameworks provided in this guide offer a roadmap for the synthesis, screening, and evaluation of such novel chemical entities. Further derivatization and screening against a broader range of targets are warranted to fully elucidate the therapeutic potential of this promising scaffold.

References

- 1. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Aminoethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the molecular structure and conformation of 2-(2-Aminoethoxy)benzamide is limited in publicly accessible literature. This guide has been compiled by extrapolating from data on closely related analogs, including 2-alkoxybenzamides and other primary benzamides. The presented data should therefore be considered as a predictive model for the behavior of the target molecule.

Introduction

This compound is a small organic molecule featuring a benzamide core substituted with an aminoethoxy group at the ortho position. The benzamide moiety is a common scaffold in medicinal chemistry, and the presence of the flexible aminoethoxy side chain introduces additional conformational possibilities that can significantly influence its physicochemical properties and biological activity. Understanding the three-dimensional structure and conformational landscape of this molecule is crucial for applications in drug design and materials science. This technical guide provides a detailed overview of its predicted molecular structure, conformational preferences, and spectroscopic characteristics, based on data from analogous compounds.

Molecular Structure

The molecular structure of this compound is characterized by a planar benzene ring and a primary amide group. The key structural features are the bond lengths, bond angles, and torsion angles, which dictate the overall shape of the molecule.

Predicted Bond Lengths and Angles

Quantitative data on the precise bond lengths and angles of this compound are not available. However, data from the crystal structure of 2-pentyloxybenzamide, a close analog, provides a reliable estimation.[1][2][3] The amide group is expected to be nearly coplanar with the benzene ring.[1][2]

Table 1: Predicted Bond Lengths for this compound (based on 2-pentyloxybenzamide)

| Bond | Predicted Length (Å) |

| C=O | ~1.24 |

| C-N (amide) | ~1.33 |

| C-C (ring) | ~1.39 (average) |

| C-O (ether) | ~1.37 |

| O-C (ethyl) | ~1.43 |

| C-C (ethyl) | ~1.51 |

| C-N (amine) | ~1.47 |

Table 2: Predicted Bond Angles for this compound (based on 2-pentyloxybenzamide)

| Angle | Predicted Angle (°) |

| O=C-N (amide) | ~122 |

| C-C-C (ring) | ~120 (average) |

| C-O-C (ether) | ~118 |

| O-C-C (ethoxy) | ~108 |

| C-C-N (aminoethyl) | ~110 |

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around several key single bonds: the C(ring)-C(amide) bond, the C(ring)-O(ether) bond, and the bonds within the aminoethoxy side chain.

Theoretical and experimental studies on substituted benzamides suggest that the amide group is generally planar or nearly planar.[4][5] For 2-substituted benzamides, two primary conformations are possible, arising from the orientation of the amide group relative to the ortho substituent. In the case of 2-alkoxybenzamides, an intramolecular hydrogen bond can form between one of the amide N-H protons and the ether oxygen atom, which stabilizes a conformation where the amide group is oriented towards the alkoxy substituent.[1][2][3] This is the predicted dominant conformation for this compound in non-polar environments.

The aminoethoxy side chain is flexible, with multiple rotatable bonds. The conformation of this chain will be influenced by a balance of steric effects and potential intramolecular hydrogen bonding between the terminal amino group and the ether oxygen or the amide carbonyl group. Computational modeling would be required to determine the relative energies of the various possible conformers.

Caption: Conformational isomers of this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (4H) | 6.9 - 8.2 | m |

| -NH₂ (amide, 2H) | 5.5 - 7.5 (broad) | br s |

| -OCH₂- | ~4.2 | t |

| -CH₂NH₂ | ~3.1 | t |

| -NH₂ (amine, 2H) | 1.5 - 2.5 (broad) | br s |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H stretch (amide) | 3170 - 3370 | Two bands, medium intensity |

| N-H stretch (amine) | 3300 - 3500 | Two bands, weak-medium |

| C-H stretch (aromatic) | 3000 - 3100 | Multiple weak bands |

| C-H stretch (aliphatic) | 2850 - 2960 | Multiple weak-medium bands |

| C=O stretch (amide I) | 1630 - 1680 | Strong, sharp band |

| N-H bend (amide II) | 1590 - 1650 | Medium-strong band |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple medium bands |

| C-O stretch (ether) | 1200 - 1250 (asymmetric) | Strong band |

| 1020 - 1075 (symmetric) | Medium band | |

| C-N stretch (amine) | 1020 - 1250 | Medium band |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, adapted from methods for similar compounds.

Synthesis via Williamson Ether Synthesis and Amidation

This two-step protocol is a common method for the preparation of 2-alkoxybenzamides.[2]

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 2-pentyl-oxybenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Ethoxybenzamide(938-73-8) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Aminoethoxy)benzamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-alkoxybenzamide, a class of organic compounds to which 2-(2-Aminoethoxy)benzamide belongs, have emerged as a versatile scaffold in medicinal chemistry. These compounds have demonstrated significant potential in the development of targeted therapies, particularly as inhibitors of key enzymes involved in cellular processes like DNA repair and signal transduction. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound analogues, with a primary focus on their roles as Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this chemical core.

Introduction

The benzamide moiety is a well-established pharmacophore present in a wide array of clinically approved drugs. The strategic substitution at the ortho position of the benzamide ring, particularly with alkoxy groups, has proven to be a fruitful avenue for the development of potent and selective enzyme inhibitors. The this compound scaffold, featuring a flexible aminoethoxy side chain, offers unique opportunities for interaction with biological targets. This guide will delve into the synthetic strategies employed to generate libraries of these compounds, their diverse biological activities with a focus on oncology-relevant targets, and the detailed experimental protocols necessary for their evaluation.

Synthetic Strategies

The synthesis of this compound derivatives and their analogues typically involves multi-step reaction sequences. Common strategies include convergent and divergent approaches, allowing for the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR).

A general synthetic approach often starts from a readily available precursor like 2-hydroxybenzamide. The synthesis can be designed to introduce diversity at three key positions: the alkoxy side chain, the benzamide nitrogen, and the aromatic ring.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

Analogues of this compound have shown promise in several therapeutic areas, most notably in oncology. Their mechanism of action often involves the inhibition of enzymes crucial for cancer cell survival and proliferation.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Many potent PARP inhibitors are based on a benzamide scaffold, which mimics the nicotinamide portion of the PARP substrate, NAD+.

PARP Signaling Pathway in DNA Repair:

Caption: Simplified PARP signaling pathway and the effect of inhibitors.

Quantitative Data for Benzamide-based PARP Inhibitors:

| Compound Class | Target | IC50 (nM) | Cell Line | Reference |

| Benzamide Derivatives | PARP-1 | 3.3 µM | - | [1] |

| Olaparib | PARP-1 | 5 | - | [2] |

| Rucaparib | PARP-1 | 1.4 | - | [1] |

| Niraparib | PARP-1 | 3.8 | - | [1] |

| Talazoparib | PARP-1 | 0.57 | - | [1] |

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Several classes of 2-alkoxybenzamide analogues have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Src family kinases, and Bcr-Abl.

Generic Kinase Signaling Cascade:

Caption: A generalized kinase signaling pathway illustrating inhibitor action.

Quantitative Data for Benzamide-based Kinase Inhibitors:

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 2-Aminothiazole Derivatives | pan-Src | Subnanomolar to Nanomolar | [3] |

| N-(thiophen-2-yl) benzamides | BRAFV600E | 2010 | [4] |

| 3-Substituted benzamides | Bcr-Abl | Potent Inhibition | [1] |

| Dual BMX/BTK inhibitors | BMX and BTK | Single-digit nanomolar | [5] |

Experimental Protocols

The evaluation of this compound derivatives and their analogues requires a suite of well-defined experimental protocols to determine their synthesis, purity, and biological activity.

General Synthesis of N-Substituted 2-Alkoxybenzamides

This protocol describes a general method for the synthesis of N-substituted 2-alkoxybenzamides from a 2-alkoxybenzoic acid precursor.

Materials:

-

2-Alkoxybenzoic acid

-

Thionyl chloride or Oxalyl chloride

-

Appropriate amine

-

Triethylamine or other non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

To a solution of the 2-alkoxybenzoic acid in anhydrous DCM, add oxalyl chloride (or thionyl chloride) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of the desired amine and triethylamine in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-alkoxybenzamide.

In Vitro PARP Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of test compounds against PARP enzymes.[6]

Materials:

-

Recombinant human PARP enzyme

-

Histone-coated microplate

-

Biotinylated NAD+

-

Activated DNA

-

Test compounds (dissolved in DMSO)

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Assay buffer

-

Wash buffer

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

To the histone-coated wells, add the PARP enzyme, activated DNA, and the test compound dilutions.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the wells multiple times with wash buffer to remove unbound reagents.

-

Add streptavidin-HRP conjugate to each well and incubate for 1 hour.

-

Wash the wells again to remove unbound conjugate.

-

Add the HRP substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Experimental Workflow for PARP Inhibition Assay:

Caption: Workflow for a colorimetric in vitro PARP inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general luminescence-based assay to measure the in vitro inhibitory activity of compounds against a specific protein kinase.[7]

Materials:

-

Recombinant kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Kinase assay buffer

-

Microplate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in kinase assay buffer.

-

To the wells of a microplate, add the kinase and the test compound dilutions.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold and its broader class of 2-alkoxybenzamide analogues represent a promising area for the discovery of novel therapeutic agents. Their demonstrated activity as inhibitors of PARP and various protein kinases underscores their potential in oncology and other disease areas. The synthetic versatility of this scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of new derivatives. Further research into this chemical space is warranted to fully explore its therapeutic potential and to develop next-generation targeted therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. bmglabtech.com [bmglabtech.com]

2-(2-Aminoethoxy)benzamide: A Speculative Exploration of Potential Mechanisms of Action

Disclaimer: To date, the specific mechanism of action for 2-(2-Aminoethoxy)benzamide has not been definitively elucidated in publicly available scientific literature. This technical guide therefore presents a speculative analysis based on the well-documented biological activities of structurally related benzamide derivatives. The information herein is intended for researchers, scientists, and drug development professionals as a scientifically grounded exploration of potential therapeutic actions.

Executive Summary

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a wide array of pharmacological activities. This compound, with its characteristic ortho-aminoethoxy substitution, possesses structural motifs that suggest several plausible mechanisms of action. Based on extensive analysis of analogous compounds, this guide explores the potential for this compound to function as a histone deacetylase (HDAC) inhibitor, a modulator of dopamine and serotonin receptors, a poly(ADP-ribose) polymerase (PARP) inhibitor, and a blocker of ion channels. Each potential mechanism is discussed in the context of its underlying signaling pathways, supported by quantitative data from related compounds and detailed experimental protocols for validation.

Potential Mechanism: Histone Deacetylase (HDAC) Inhibition

Benzamide derivatives are a well-established class of HDAC inhibitors, playing a crucial role in epigenetic regulation.[1][2] These compounds typically feature a zinc-binding group, a linker, and a surface recognition domain. The carbonyl group of the benzamide can chelate the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity. The 2-substituent on the benzamide ring is often critical for potency and selectivity.[2]

Speculative Signaling Pathway:

By inhibiting HDACs, this compound could lead to the hyperacetylation of histone proteins. This would result in a more relaxed chromatin structure, allowing for the transcription of otherwise silenced genes, including tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Quantitative Data for Related Benzamide HDAC Inhibitors:

| Compound | HDAC Isoform(s) | IC50 (µM) | Reference |

| MS-275 | HDAC1, HDAC3 | 0.041 (HDAC3), >40 (HDAC1) | [3] |

| CI-994 | HDAC1, HDAC3 | - | [4] |

| MGCD0103 | HDAC1, HDAC3 | - | [4] |

| Compound 16 (2-methylthiobenzamide derivative) | HDAC3 | 0.029 | [3] |

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against HDAC enzymes.

-

Reagents and Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., Trichostatin A and trypsin).

-

Test compound (this compound) dissolved in DMSO.

-

96-well black microplates.

-

Fluorometric plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the HDAC enzyme to each well of the microplate.

-

Add the test compound dilutions to the respective wells.

-

Incubate for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate for a further period (e.g., 60 minutes) at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Potential Mechanism: Dopamine and Serotonin Receptor Modulation

Substituted benzamides are a well-known class of dopamine D2-like receptor antagonists, with therapeutic applications in psychosis and emesis.[5] Additionally, several benzamide derivatives act as agonists at serotonin 5-HT4 receptors, promoting gastrointestinal motility.[6][7]

Speculative Signaling Pathways:

-

Dopamine D2 Receptor Antagonism: this compound could act as an antagonist at D2 receptors, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase. By blocking dopamine's effect, the compound would prevent the decrease in intracellular cyclic AMP (cAMP), thereby modulating downstream signaling cascades.

-

Serotonin 5-HT4 Receptor Agonism: Conversely, the compound could act as an agonist at 5-HT4 receptors, which are GPCRs that stimulate adenylyl cyclase. This would lead to an increase in intracellular cAMP levels, promoting smooth muscle contraction in the gastrointestinal tract.

Quantitative Data for Related Benzamide Receptor Ligands:

| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| Fallypride | Dopamine D2 | Radioligand Binding | - | - | [8] |

| Fallypride | Dopamine D3 | Radioligand Binding | - | - | [8] |

| Y-36912 | Serotonin 5-HT4 | - | - | - | [9] |

| YM-09151-2 | Dopamine D2 | Radioligand Binding | 0.057 (KD) | - | [10] |

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a method to determine the binding affinity of a compound to dopamine receptors.[2][11]

-

Reagents and Materials:

-

Membrane preparations from cells expressing the dopamine receptor of interest (e.g., D2).

-

Radioligand with high affinity for the receptor (e.g., [3H]spiperone).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding determinant (e.g., haloperidol).

-

Test compound (this compound).

-

96-well plates, glass fiber filters, and a cell harvester.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), the test compound (for competition), or the non-specific binding determinant.

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.

-

Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Potential Mechanism: Poly(ADP-ribose) Polymerase (PARP) Inhibition

The benzamide moiety can mimic the nicotinamide portion of NAD+, the substrate for PARP enzymes.[12][13] This makes benzamide derivatives potential competitive inhibitors of PARP, a key enzyme in DNA single-strand break repair.

Speculative Signaling Pathway:

Inhibition of PARP by this compound would disrupt the repair of single-strand DNA breaks. In cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations), these unrepaired single-strand breaks can be converted into lethal double-strand breaks during DNA replication, leading to cell death through a process known as synthetic lethality.

Quantitative Data for Related Benzamide PARP Inhibitors:

| Compound | PARP Isoform(s) | IC50 (nM) | Reference |

| Olaparib | PARP1/2 | 5 (PARP1), 1 (PARP2) | [12] |

| Rucaparib | PARP1/2 | 1.4 | [12] |

| Talazoparib | PARP1/2 | 0.57 | [12] |

| Niraparib | PARP1/2 | 3.8 (PARP1), 2.1 (PARP2) | [12] |

| Veliparib | PARP1/2 | 5.2 (PARP1), 2.9 (PARP2) | [12] |

Experimental Protocol: PARP Activity Assay

This protocol describes a colorimetric assay to measure PARP activity and its inhibition.[4][6]

-

Reagents and Materials:

-

Recombinant human PARP enzyme.

-

Histones (as a substrate for PARP).

-

Biotinylated NAD+.

-

Activated DNA.

-

Assay buffer.

-

Streptavidin-HRP conjugate.

-

HRP substrate (e.g., TMB).

-

Stop solution (e.g., sulfuric acid).

-

Test compound (this compound).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Coat a 96-well plate with histones.

-

Wash the plate to remove unbound histones.

-

Prepare serial dilutions of the test compound.

-

Add the PARP enzyme, biotinylated NAD+, activated DNA, and the test compound to the wells.

-

Incubate to allow the PARP-catalyzed reaction to occur.

-

Wash the plate to remove unreacted components.

-

Add Streptavidin-HRP to the wells to bind to the biotinylated PAR chains.

-

Wash the plate to remove unbound conjugate.

-

Add the HRP substrate and incubate to develop a colorimetric signal.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of PARP inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Other Potential Mechanisms

The versatility of the benzamide scaffold suggests other potential mechanisms of action for this compound.

-

Ion Channel Blockade: Certain benzamide derivatives have been shown to block voltage-gated potassium channels, such as Kv1.3 and Kv2.1, which are involved in neuronal excitability and immune cell function. Blockade of sodium channels is another possibility.

-

Antimicrobial Activity: Benzamides have been reported to possess antibacterial and antifungal properties. The exact mechanism is often not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[14]

-

Reagents and Materials:

-

Test microorganism (bacterial or fungal strain).

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Test compound (this compound).

-

96-well microtiter plates.

-

Spectrophotometer or plate reader.

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can also be determined by measuring the optical density at 600 nm.

-

Conclusion

While the precise molecular target and mechanism of action of this compound remain to be experimentally determined, its chemical structure strongly suggests several plausible and therapeutically relevant pathways. The speculative mechanisms outlined in this technical guide—HDAC inhibition, dopamine and serotonin receptor modulation, PARP inhibition, and ion channel blockade—are all supported by substantial evidence from structurally related benzamide compounds. The provided experimental protocols offer a clear roadmap for the systematic investigation of these hypotheses. Further research, employing the methodologies described herein, is essential to definitively characterize the pharmacological profile of this compound and to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atcc.org [atcc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

In-depth Technical Guide: 2-(2-Aminoethoxy)benzamide and its Potential Biological Targets

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific biological targets and pharmacological profile of 2-(2-Aminoethoxy)benzamide. Despite its availability from commercial chemical suppliers, dedicated research elucidating its mechanism of action, binding affinities, and cellular effects appears to be limited or not publicly accessible at this time.

While this guide cannot provide specific quantitative data, experimental protocols, or signaling pathways for this compound due to the absence of direct research, we can explore the potential biological activities of this molecule by examining the well-established pharmacology of the broader benzamide class of compounds. This analysis can serve as a foundational resource for researchers initiating studies on this compound, offering insights into potential avenues of investigation.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

The benzamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates with diverse therapeutic applications. The versatility of the benzamide scaffold allows for the synthesis of derivatives with a broad spectrum of pharmacological activities.

Table 1: Prominent Pharmacological Activities of Benzamide Derivatives

| Therapeutic Area | Common Biological Targets | Example Benzamide Drugs |

| Neuropsychiatry | Dopamine (D2, D3) Receptors, Serotonin (5-HT3, 5-HT4) Receptors | Amisulpride, Sulpiride, Metoclopramide |

| Oncology | Poly(ADP-ribose) polymerase (PARP), Histone Deacetylases (HDACs), Inosine-5'-monophosphate dehydrogenase (IMPDH) | Olaparib, Entinostat |

| Antimicrobial | Various bacterial and fungal targets | - |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | - |

| Anticonvulsant | Voltage-gated sodium channels | - |

Postulated Biological Targets for this compound

Based on the structure of this compound, which features a primary amine and an ethoxy linker, we can hypothesize several potential biological targets that warrant investigation. The presence and orientation of these functional groups could facilitate interactions with various enzyme active sites and receptor binding pockets.

Monoamine Receptors and Transporters

The aminoethoxy moiety bears a structural resemblance to the side chains of biogenic amines like serotonin and dopamine. This suggests that this compound could potentially interact with monoamine receptors or transporters.

-

Hypothetical Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

Should this compound act as an agonist at a Gs-coupled receptor, it could initiate a signaling cascade leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

Hypothetical GPCR signaling cascade.

Enzyme Inhibition: A Common Benzamide Mechanism

Many benzamide-containing molecules exert their therapeutic effects through enzyme inhibition.

-

Poly(ADP-ribose) Polymerase (PARP): The core benzamide structure is a known pharmacophore for PARP inhibitors. These enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy.

-

Inosine-5'-monophosphate dehydrogenase (IMPDH): Some benzamide derivatives have been shown to inhibit IMPDH, a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition can lead to antiproliferative and antiviral effects.

Proposed Experimental Workflow for Target Identification

To elucidate the biological targets of this compound, a systematic experimental approach is necessary.

Key Experimental Protocols

3.1.1. In Vitro Binding Assays (Hypothetical)

-

Objective: To determine the binding affinity of this compound to a panel of purified receptors or enzymes.

-

Methodology (Example: Radioligand Binding Assay for a GPCR):

-

Prepare cell membranes expressing the target receptor.

-

Incubate the membranes with a known radiolabeled ligand that binds to the target receptor.

-

Add increasing concentrations of this compound to compete with the radioligand for binding.

-

After incubation, separate the bound and free radioligand using filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

3.1.2. Enzyme Inhibition Assays (Hypothetical)

-

Objective: To measure the ability of this compound to inhibit the activity of a specific enzyme.

-

Methodology (Example: PARP Inhibition Assay):

-

Use a commercially available colorimetric or fluorescent PARP assay kit.

-

Add purified PARP enzyme to a plate containing NAD+ and biotinylated histones.

-

Add varying concentrations of this compound.

-

Initiate the PARP reaction by adding activated DNA.

-

After incubation, add streptavidin-HRP and a colorimetric substrate to detect the amount of poly(ADP-ribosyl)ated histones.

-

Measure the absorbance or fluorescence and calculate the IC50 value for PARP inhibition.

-

Conclusion and Future Directions

While the current body of scientific literature does not provide specific biological targets for this compound, its chemical structure suggests several plausible avenues for investigation. The benzamide scaffold is a well-validated starting point for the development of pharmacologically active agents. Future research should focus on systematic screening and target identification studies to unlock the therapeutic potential of this compound. The experimental workflows and hypothetical protocols outlined in this guide provide a roadmap for researchers to begin to characterize the biological activity of this compound and its derivatives. A thorough investigation is required to move this compound from a chemical entity to a potential therapeutic lead.

Methodological & Application

Application Notes and Protocols for the Optimized Synthesis of 2-(2-Aminoethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed and optimized protocol for the synthesis of 2-(2-Aminoethoxy)benzamide, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route described is the Williamson ether synthesis, starting from commercially available 2-hydroxybenzamide. This protocol emphasizes optimization of reaction conditions to maximize yield and purity. Detailed experimental procedures, data presentation in tabular format, and visual diagrams of the workflow and reaction pathway are included to ensure reproducibility and facilitate understanding.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The Williamson ether synthesis provides a robust and straightforward method for the preparation of the target compound by coupling 2-hydroxybenzamide with a suitable 2-aminoethyl halide or a protected equivalent.[1][2][3][4][5] This document outlines an optimized protocol for this synthesis, focusing on key parameters such as the choice of base, solvent, and reaction temperature to achieve high yields and purity.

Synthesis Pathway

The optimized synthesis of this compound is achieved via a two-step process involving an initial Williamson ether synthesis to introduce a protected aminoethoxy side chain, followed by a deprotection step. A common and effective strategy involves the use of N-(2-bromoethyl)phthalimide to prevent side reactions with the free amine.

Caption: Overall synthesis scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide (Intermediate)

This protocol details the Williamson ether synthesis to form the protected intermediate.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Hydroxybenzamide | 137.14 | 5.0 g | 36.45 |

| N-(2-Bromoethyl)phthalimide | 254.08 | 10.2 g | 40.10 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 7.56 g | 54.68 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzamide (5.0 g, 36.45 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Stir the mixture at room temperature until the 2-hydroxybenzamide is completely dissolved.

-

Add finely ground anhydrous potassium carbonate (7.56 g, 54.68 mmol) to the solution. The use of a fine powder increases the reaction rate.

-

Add N-(2-bromoethyl)phthalimide (10.2 g, 40.10 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the 2-hydroxybenzamide spot indicates the completion of the reaction.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

A precipitate of the product will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with copious amounts of water to remove any residual DMF and inorganic salts.

-

Further wash the solid with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 60 °C to a constant weight.

Optimization Notes:

-

Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenolic hydroxyl group but generally does not hydrolyze the amide functionality under these conditions. Stronger bases like sodium hydride could also be used but may require anhydrous conditions and more careful handling.[1]

-

Solvent: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation.[1] Acetonitrile can also be used as an alternative.

-

Temperature: Maintaining the temperature in the range of 80-90 °C provides a good balance between reaction rate and minimizing potential side reactions. Higher temperatures may lead to decomposition.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the deprotection of the phthalimide group to yield the final product.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide | 310.31 | 10.0 g | 32.23 |

| Hydrazine Hydrate (64-65%) | 50.06 (as N₂H₄) | 5.0 mL | ~100 |

| Ethanol (95%) | 46.07 | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend the 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzamide (10.0 g, 32.23 mmol) in ethanol (150 mL).

-

Add hydrazine hydrate (5.0 mL, ~100 mmol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a dense white precipitate (phthalhydrazide) will be observed.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of ethanol.

-

Combine the filtrate and the ethanol washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product will be obtained as a solid or a viscous oil.

Protocol 3: Purification of this compound

Purification is crucial to obtain the final product with high purity. Recrystallization is an effective method.

Materials and Solvents:

| Solvent System |

| Isopropanol/Water |

| Ethanol/Water |

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot isopropanol (or ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.

-

Filter the hot solution to remove any insoluble impurities (and charcoal, if used).

-

Slowly add hot water to the filtrate until the solution becomes slightly turbyland.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

For maximum yield, cool the flask in an ice bath for about 30 minutes.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold isopropanol/water mixture.

-

Dry the crystals in a vacuum oven at 50 °C.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions and Expected Results

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Purity (by HPLC) |

| 1 | Williamson Ether Synthesis | 2-Hydroxybenzamide, N-(2-Bromoethyl)phthalimide, K₂CO₃ | DMF | 80-90 | 12-16 | 85-95 | >95% |

| 2 | Deprotection | Intermediate, Hydrazine Hydrate | Ethanol | Reflux | 4-6 | 90-98 | >90% (crude) |

| 3 | Purification | Crude Product | Isopropanol/Water | - | - | 80-90 (recovery) | >99% |

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocols described in this document provide a comprehensive and optimized method for the synthesis of this compound. By following these detailed procedures, researchers can achieve high yields and purity of the target compound. The use of a phthalimide protecting group for the amine functionality is a key aspect of this optimized protocol, preventing unwanted side reactions and simplifying the purification process. The provided tables and diagrams serve as valuable tools for the successful execution of this synthesis in a laboratory setting.

References

Application Notes and Protocols for the Synthesis of "2-(2-Aminoethoxy)benzamide" Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the preparation of "2-(2-Aminoethoxy)benzamide" and its derivatives. This scaffold is of significant interest in medicinal chemistry due to its potential applications in drug discovery.[1] The following sections detail both convergent and divergent synthetic approaches, complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, finding applications as antipsychotics, antiemetics, and anticonvulsants.[1] The "this compound" core combines a benzamide moiety with a flexible aminoethoxy side chain, offering multiple points for diversification to explore structure-activity relationships (SAR) in drug discovery programs. The synthesis of a library of these derivatives can be efficiently achieved through both convergent and divergent strategies.

Synthetic Strategies

Two primary strategies for the synthesis of "this compound" derivatives are the convergent and divergent approaches. The choice of strategy depends on the desired diversity and the stage of the drug discovery process.

-

Convergent Synthesis: In a convergent approach, the key fragments of the target molecule are synthesized separately and then coupled in the final steps. This strategy is often more efficient for the synthesis of a single target molecule and allows for the late-stage introduction of complex fragments.

-

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is subsequently modified to generate a library of structurally related compounds.[2] This approach is particularly advantageous for generating a large number of analogs for initial screening and SAR studies.

Convergent Synthesis of this compound

A plausible convergent synthesis involves the preparation of two key intermediates: 2-hydroxybenzamide and a protected 2-aminoethanol derivative, which are then coupled via a Williamson ether synthesis, followed by deprotection.

Diagram of Convergent Synthesis Workflow

Caption: Convergent synthesis of this compound.

Experimental Protocol: Convergent Synthesis

Step 1: Synthesis of N-Boc-2-(2-carbamoylphenoxy)ethanamine (Intermediate)

-

To a solution of salicylamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add N-Boc-2-bromoethylamine (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the N-Boc protected intermediate (1.0 eq) in a solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as its salt.

-

Collect the solid by filtration and wash with cold ether.

-

If necessary, neutralize the salt with a mild base to obtain the free amine.

Representative Data for Convergent Synthesis

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | N-Boc-2-(2-carbamoylphenoxy)ethanamine | Salicylamide | K₂CO₃, N-Boc-2-bromoethylamine | DMF | 75-85 | >95 (by HPLC) |

| 2 | This compound | Intermediate from Step 1 | Trifluoroacetic Acid | DCM | 80-90 | >98 (by HPLC) |

Note: The data presented are representative values based on similar reported syntheses of benzamide derivatives and may vary depending on specific reaction conditions.[3][4]

Divergent Synthesis of this compound Derivatives

A divergent approach allows for the creation of a library of analogs from a common intermediate. Starting from this compound, various functional groups can be introduced on the primary amine or the aromatic ring.

Diagram of Divergent Synthesis Workflow

Caption: Divergent synthesis of derivatives from a common intermediate.

Experimental Protocols: Divergent Synthesis

General Procedure for N-Acylation:

-

Dissolve this compound (1.0 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq) in a suitable solvent like DCM or THF.

-

Cool the mixture to 0 °C.

-

Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Procedure for N-Sulfonylation:

-

Dissolve this compound (1.0 eq) and a base like pyridine or triethylamine (1.5 eq) in a solvent such as DCM.

-

Cool the solution to 0 °C.

-

Add the desired sulfonyl chloride (1.1 eq) portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Dilute the reaction mixture with DCM and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

-

Purify the product by column chromatography.

Representative Data for Divergent Synthesis

| Reaction Type | Derivative | Reagent | Base | Solvent | Yield (%) | Purity (%) |

| N-Acetylation | 2-(2-Acetamidoethoxy)benzamide | Acetyl Chloride | Triethylamine | DCM | 85-95 | >98 (by HPLC) |

| N-Benzoylation | 2-(2-Benzamidoethoxy)benzamide | Benzoyl Chloride | Triethylamine | DCM | 80-90 | >97 (by HPLC) |

| N-Sulfonylation | 2-(2-(Phenylsulfonamido)ethoxy)benzamide | Benzenesulfonyl Chloride | Pyridine | DCM | 70-85 | >95 (by HPLC) |

Note: The data presented are representative values based on similar reported syntheses of benzamide derivatives and may vary depending on specific reaction conditions.[3][4]

Applications in Drug Discovery

Derivatives of "this compound" are of interest in drug discovery due to the diverse pharmacological activities associated with the benzamide scaffold. These compounds have the potential to interact with a variety of biological targets. For instance, benzamide derivatives have been investigated as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), and as ligands for various G-protein coupled receptors. The synthesis of a library of "this compound" derivatives allows for the systematic exploration of their biological activities and the development of novel therapeutic agents.

Potential Signaling Pathway Interactions